molecular formula C13H15BrO3 B1327859 Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate CAS No. 898776-92-6

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Cat. No.: B1327859
CAS No.: 898776-92-6
M. Wt: 299.16 g/mol
InChI Key: RPUMKOTZKHZVHP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of butyrate, featuring a brominated aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-bromo-2-methylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The bromine atom in the aromatic ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products:

    Oxidation: 4-(4-bromo-2-methylphenyl)-4-oxobutyric acid.

    Reduction: 4-(4-bromo-2-methylphenyl)-4-hydroxybutyrate.

    Substitution: 4-(4-amino-2-methylphenyl)-4-oxobutyrate.

Scientific Research Applications

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring and ester functional group can influence its binding affinity and specificity towards these targets, affecting cellular pathways and physiological responses.

Comparison with Similar Compounds

  • Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutyrate
  • Ethyl 4-(4-fluoro-2-methylphenyl)-4-oxobutyrate
  • Ethyl 4-(4-iodo-2-methylphenyl)-4-oxobutyrate

Comparison: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUMKOTZKHZVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645698
Record name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-92-6
Record name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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